![molecular formula C13H19N3 B3192692 1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)- CAS No. 646056-72-6](/img/structure/B3192692.png)
1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-” is a chemical compound . A related compound, tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, is used in research and development . Its chemical formula is C13H24N2O2 and it has a molecular weight of 240.34 .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Safety and Hazards
The safety data sheet for tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate provides some information on safety and hazards . It advises against inhalation, skin contact, eye contact, and ingestion . In case of accidental release, it recommends ventilating the area, wearing proper protective equipment, and preventing spills from entering sewers, watercourses, or low areas .
特性
CAS番号 |
646056-72-6 |
|---|---|
製品名 |
1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)- |
分子式 |
C13H19N3 |
分子量 |
217.31 g/mol |
IUPAC名 |
9-pyridin-3-yl-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3/c1-4-12(10-14-7-1)16-9-3-6-13(11-16)5-2-8-15-13/h1,4,7,10,15H,2-3,5-6,8-9,11H2 |
InChIキー |
QLHLKADHDQHCJU-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCN(C2)C3=CN=CC=C3)NC1 |
正規SMILES |
C1CC2(CCCN(C2)C3=CN=CC=C3)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




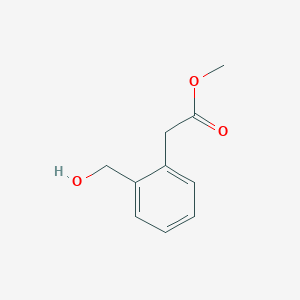
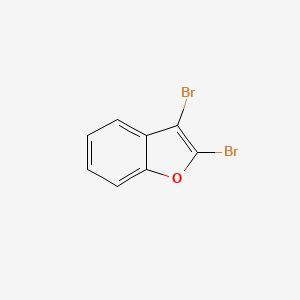
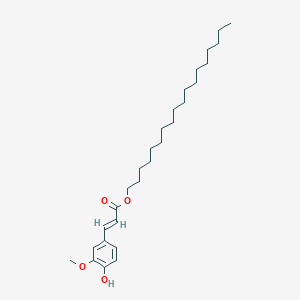
![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)
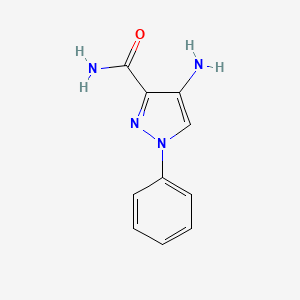
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
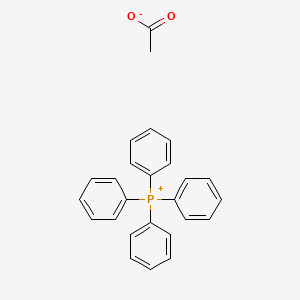
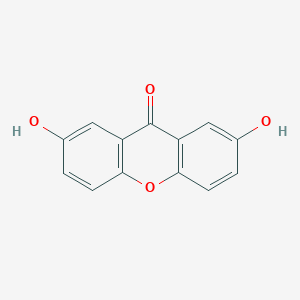
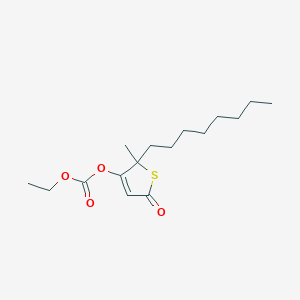

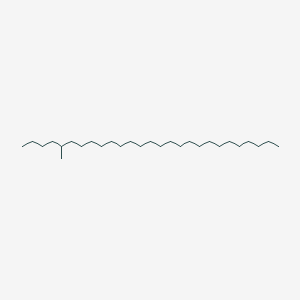

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)